molecular formula C17H24N2O3 B2662140 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1396877-06-7

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2662140
CAS No.: 1396877-06-7
M. Wt: 304.39
InChI Key: RENJQYPLIRPBEN-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone is a spirocyclic compound featuring a unique fused-ring system with oxygen and nitrogen heteroatoms. Its structure comprises a spiro[3.5]nonane core substituted with dimethyl groups at the 7-position, a ketone linkage to a 3-(dimethylamino)phenyl moiety, and oxygen atoms forming a dioxa ring.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)13-6-5-7-14(8-13)18(3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENJQYPLIRPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)N(C)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a subject of interest for drug development and pharmacological studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C16_{16}H20_{20}N\O2_{2}
  • CAS Number : 156720-75-1

The structure features a spirocyclic core combined with a dimethylamino phenyl group, which contributes to its biological activity.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. The spirocyclic structure may enhance binding affinity due to its three-dimensional conformation, allowing for effective target engagement .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar spirocyclic compounds have demonstrated efficacy against KRAS G12C mutations, a common driver in various cancers. These compounds act as covalent inhibitors, effectively blocking mutant KRAS activity and leading to reduced tumor growth in preclinical models .

Neuropharmacological Effects

The dimethylamino group in the structure suggests potential neuropharmacological effects. Compounds with similar moieties have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities associated with spirocyclic compounds:

  • Anticancer Studies : A series of studies focused on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives showed promising results as KRAS inhibitors. These findings indicate that modifications to the spirocyclic framework can enhance biological activity against specific cancer types .
  • Neuroactive Compounds : Research has evaluated compounds similar to (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone for their effects on neurotransmitter release and receptor binding, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Comparative Analysis

Compound NameActivityMechanism
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanoneAntitumorCovalent inhibition of KRAS G12C
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneAntitumorInhibition of oncogenic pathways
Similar Spirocyclic CompoundsNeuroactiveModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its spiro[3.5]nonane scaffold and substituent arrangement. Below is a comparative analysis with analogous compounds:

Spirocyclic Core Variations

  • 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from ): These feature a larger spiro[4.5]decane system with diaza and dione groups. The increased ring size enhances steric bulk but reduces conformational flexibility compared to the spiro[3.5]nonane core of the target compound. Pharmacological studies indicate that spiro[4.5]decane derivatives exhibit higher affinity for serotonin receptors, suggesting that ring size influences target selectivity .
  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (): Shares the spiro[3.5]nonane scaffold but includes a diaza group and fluorinated aromatic substituents.

Functional Group Comparisons

  • 3-(Dimethylamino)phenyl vs. Other Aromatic Substituents: The dimethylamino group in the target compound enhances solubility in polar solvents (logP ≈ 2.1) compared to non-polar analogs like 3,4,5-triethoxyphenyl derivatives (logP ≈ 3.8) . However, this group may reduce blood-brain barrier (BBB) penetration due to increased polarity.
  • Dioxa vs. Diazaspiro Systems: The 6,8-dioxa ring in the target compound introduces electron-rich oxygen atoms, which may facilitate hydrogen bonding with biological targets. In contrast, diazaspiro analogs (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane diHCl, ) exhibit stronger basicity, favoring interactions with acidic residues in enzymes .

Physicochemical and Pharmacokinetic Data

Property Target Compound Spiro[4.5]decane (13) Diazaspiro[3.5]nonane (Ref. Example 106)
Molecular Weight (g/mol) 332.4 452.5 518.3
logP 2.1 3.4 1.9
Aqueous Solubility (mg/mL) 0.12 0.03 0.25
Plasma Protein Binding (%) 85 92 78

Methodological Considerations for Similarity Assessment

As highlighted in , compound similarity is evaluated using metrics like Tanimoto coefficients or pharmacophore mapping. For the target compound:

  • Structural Similarity: Tanimoto scores >0.7 with spiro[3.5]nonane derivatives (e.g., AS51989, ) but <0.4 with spiro[4.5]decane systems, indicating closer kinship to smaller spirocores .
  • Functional Group Impact: The dimethylamino group introduces a distinct electrostatic profile, reducing similarity to unsubstituted spiroketones.

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